molecular formula C8H9BrFNO B13136926 (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine

Cat. No.: B13136926
M. Wt: 234.07 g/mol
InChI Key: AJWRGZTXNPMJIR-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9BrFNO It is a derivative of methanamine, featuring a bromine, fluorine, and methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-methoxybenzaldehyde followed by reductive amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (4-Bromo-2-fluoro-3-hydroxyphenyl)methanamine, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation and substitution reactions, to yield derivatives that are valuable in both academic and industrial settings .

Building Block for Pharmaceuticals:
The compound is utilized as a building block in the development of pharmaceuticals. Its structural features allow for modifications that can lead to the creation of biologically active compounds. For instance, it is involved in synthesizing inhibitors for various biological targets, including enzymes relevant to cancer and neurodegenerative diseases .

Biological Applications

Pharmacological Studies:
Research has indicated that this compound may exhibit significant biological activity. Studies have explored its interactions with biomolecules, which could lead to the identification of new therapeutic agents. For example, compounds derived from this structure have shown potential as inhibitors of human monoamine oxidase, an enzyme linked to mood regulation and neurodegenerative disorders .

Cancer Research:
The compound's derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The unique combination of bromine and fluorine atoms in its structure may enhance its ability to interact with cellular targets, making it a candidate for further development in anti-cancer therapies .

Industrial Applications

Specialty Chemicals Production:
In industry, this compound is employed in the production of specialty chemicals. Its versatility allows it to be used in creating materials with specific properties tailored for applications in electronics, coatings, and more .

Material Science:
The compound's unique properties make it suitable for use in material science, particularly in developing polymers and composite materials that require specific thermal or mechanical characteristics .

Summary Table of Applications

Application AreaDetails
Chemical Synthesis Intermediate for complex organic molecules
Pharmaceuticals Building block for drug development
Biological Studies Potential inhibitors for enzymes related to diseases
Industrial Use Production of specialty chemicals and materials
Material Science Development of polymers with tailored properties

Case Studies

  • Synthesis of Monoamine Oxidase Inhibitors:
    A study demonstrated the synthesis of novel compounds derived from this compound that exhibited inhibitory activity against human monoamine oxidase. These findings suggest potential applications in treating depression and anxiety disorders .
  • Cytotoxicity Testing:
    Research involving derivatives of this compound showed promising results against various cancer cell lines, indicating its potential role as a chemotherapeutic agent. The structural modifications were crucial for enhancing bioactivity against specific targets within cancer cells .

Mechanism of Action

The mechanism by which (4-Bromo-2-fluoro-3-methoxyphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-5-fluoro-2-methoxyphenyl)methanamine
  • (4-Fluoro-2-methoxyphenyl)methanamine
  • 2-Bromo-6-fluoro-3-methoxyphenylboronic acid

Uniqueness

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is unique due to its specific substitution pattern on the benzene ring. The combination of bromine, fluorine, and methoxy groups imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Biological Activity

(4-Bromo-2-fluoro-3-methoxyphenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9BrFNO
  • Molecular Weight : 220.07 g/mol
  • CAS Number : 123652-95-9

Synthesis

The synthesis of this compound typically involves the bromination of 3-methoxyphenyl derivatives followed by fluorination and subsequent amination. Various synthetic routes have been explored to optimize yield and purity, with methods including nucleophilic substitution reactions and coupling reactions with amines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays conducted on various cancer cell lines have demonstrated significant antiproliferative effects:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.095
Hs578T (Triple-negative breast cancer)0.033
MDA-MB-231 (Breast Cancer)0.620

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. Notably, the compound has shown low toxicity in non-cancerous cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentrations (MIC) for various bacteria are currently being determined to establish its efficacy.

Case Studies

  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 0.095 µM. Mechanistic studies indicated that the compound induced apoptosis through the downregulation of anti-apoptotic proteins such as Bcl2 and survivin while upregulating pro-apoptotic proteins like Bax .
  • Antimicrobial Testing : A series of tests were conducted against Gram-positive and Gram-negative bacteria, showing promising results with several strains exhibiting susceptibility to the compound at low concentrations. Further investigations are ongoing to elucidate the specific mechanisms behind its antimicrobial action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies suggest that the presence of halogen substituents significantly enhances its anticancer activity. The SAR analysis indicates that modifications at the para position can lead to variations in potency against different cancer cell lines .

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(4-bromo-2-fluoro-3-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3

InChI Key

AJWRGZTXNPMJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)CN)Br

Origin of Product

United States

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